3-(3-Methylcyclohex-1-en-1-yl)thiophene
Description
Properties
CAS No. |
89929-84-0 |
|---|---|
Molecular Formula |
C11H14S |
Molecular Weight |
178.30 g/mol |
IUPAC Name |
3-(3-methylcyclohexen-1-yl)thiophene |
InChI |
InChI=1S/C11H14S/c1-9-3-2-4-10(7-9)11-5-6-12-8-11/h5-9H,2-4H2,1H3 |
InChI Key |
DTDLJXNZNYAVOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(=C1)C2=CSC=C2 |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
Reactivity and Derivatives:
3-(3-Methylcyclohex-1-en-1-yl)thiophene serves as a versatile building block in organic synthesis. Its thiophene ring enhances reactivity, making it suitable for various chemical transformations. It can participate in cycloaddition reactions, enabling the formation of more complex molecular architectures. For example, it has been utilized in the synthesis of thiophene-fused siloles through rhodium-catalyzed reactions, showcasing its utility in creating novel compounds with unique electronic properties .
Synthesis of Functionalized Thiophenes:
The compound can be further functionalized to produce derivatives with specific biological activities. The introduction of various substituents can lead to compounds with enhanced pharmacological properties, making it a valuable precursor in medicinal chemistry.
Pharmaceutical Applications
Antimicrobial Properties:
Thiophene derivatives, including this compound, have shown promising antimicrobial activity. Research indicates that certain thiophene compounds exhibit significant antibacterial effects, suggesting potential applications in developing new antibiotics or antimicrobial agents. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Activity:
Recent studies have highlighted the potential anticancer properties of thiophene derivatives. Compounds similar to this compound have been investigated for their ability to inhibit microtubule polymerization and induce apoptosis in cancer cells. This property positions them as candidates for further development as anticancer therapeutics .
Materials Science
Conductive Polymers:
The incorporation of thiophene units into polymer matrices has led to the development of conductive materials. This compound can be polymerized to create conductive polymers that are useful in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique electronic properties imparted by the thiophene moiety are crucial for enhancing the performance of these materials .
Sensors and Devices:
The compound's electronic properties also make it suitable for applications in sensor technology. Thiophene-based materials can be engineered to respond to specific chemical stimuli, leading to advancements in chemical sensors and biosensors.
Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of various thiophene derivatives against common bacterial strains. Results indicated that certain derivatives exhibited significant inhibition zones, suggesting their potential as lead compounds for antibiotic development. The structure–activity relationship analysis provided insights into how modifications could enhance their effectiveness.
Case Study 2: Synthesis of Conductive Polymers
Research focused on synthesizing conductive polymers from this compound demonstrated improved conductivity compared to traditional materials. These polymers were tested in OLED applications, showing promising results in terms of efficiency and stability.
Comparison with Similar Compounds
Comparison with Similar Thiophene Derivatives
Key Insights :
- Steric Effects : The methylcyclohexene group in the target compound likely imposes greater steric hindrance compared to linear alkyl chains (e.g., 6-chlorohexyl) or aryl groups (e.g., methoxyphenyl). This could reduce reactivity in electrophilic substitutions but enhance thermal stability .
- Electronic Effects : Electron-donating substituents (e.g., methoxy groups) increase thiophene’s electron density, facilitating electrophilic aromatic substitutions, while electron-withdrawing groups (e.g., chlorohexyl) may reduce reactivity .
- Synthetic Yields : Grignard reactions involving 3-methyl thiophene derivatives (e.g., product 11 in ) achieved yields up to 80%, suggesting that similar protocols could be viable for synthesizing the target compound .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Insights :
- Solubility: The methylcyclohexene group may enhance solubility in non-polar solvents (e.g., hexane, MTBE) compared to polar substituted derivatives like methoxyphenyl thiophenes .
- Thermal Stability : Cyclohexene’s rigid structure could improve thermal stability relative to linear alkyl-substituted thiophenes, making it suitable for high-temperature polymer processing .
Preparation Methods
Base-Promoted Nucleophilic Substitution
A widely adopted method involves the reaction of thiophene with 3-methylcyclohex-1-en-1-yl halides (e.g., bromide or iodide) in the presence of potassium carbonate (K₂CO₃) under reflux conditions. The mechanism proceeds via nucleophilic aromatic substitution, where the thiophene’s α-position attacks the electrophilic cyclohexenyl halide. Typical solvents include dimethylformamide (DMF) or acetonitrile, with reaction times ranging from 12–24 hours. Yields for this method average 65–75%, though steric hindrance from the cyclohexenyl group can limit efficiency.
Phase-Transfer Catalysis
To enhance reactivity, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) are employed. This approach reduces reaction temperatures to 60–80°C while maintaining yields comparable to traditional methods (68–72%). The catalytic cycle involves shuttling the halide anion between organic and aqueous phases, accelerating the substitution process.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
Palladium-catalyzed Suzuki-Miyaura coupling between 3-bromothiophene and 3-methylcyclohex-1-en-1-yl boronic acid is a high-yielding route (up to 83%). Key parameters include:
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : K₂CO₃ or Cs₂CO₃
-
Solvent : Toluene/water (3:1)
-
Temperature : 90–100°C
This method exhibits excellent functional group tolerance, enabling the incorporation of electron-donating or withdrawing substituents on the thiophene ring.
Carbonylative Coupling
A palladium iodide (PdI₂)/KI system facilitates the carbonylative coupling of 2-(methylthio)phenylacetylenes with cyclohexenyl derivatives under CO pressure (40 atm). The reaction proceeds via a sulfonium iodide intermediate, followed by demethylation and esterification. Yields reach 79% for this compound derivatives.
Nickel-Catalyzed Enantioselective Alkenylation
Nickel hydride-mediated coupling of non-activated alkyl halides with alkenyl boronates provides enantioselective access to chiral thiophene derivatives. For this compound:
-
Catalyst : NiCl₂/Bi-Ox ligand
-
Hydride Source : Diethoxymethylsilane (DEMS)
-
Solvent : DCE/DMF (3:2)
This method is notable for retaining stereochemistry during the alkenylation step, making it suitable for pharmaceutical applications.
Rhodium-Catalyzed Trans-Bis-Silylation
Rhodium complexes (e.g., RhCl(PPh₃)₃) enable the trans-bis-silylation of 3-iodo-2-(pentamethyldisilanyl)thiophene with cyclohexenyl acetylenes. The reaction proceeds via oxidative addition of the C–I bond to Rh(I), followed by alkyne insertion and reductive elimination. Key conditions include:
Electrophilic Cyclization Strategies
Electrophilic Sulfur-Mediated Cyclization
Dimethyl(thiodimethyl)sulfonium tetrafluoroborate promotes the cyclization of alkynyl thioanisoles to benzo[b]thiophenes, which are subsequently functionalized with cyclohexenyl groups. Yields for the cyclization step exceed 90%, though subsequent derivatization reduces overall efficiency to 50–60%.
Acid-Catalyzed Friedel-Crafts Alkylation
Lewis acids like AlCl₃ facilitate Friedel-Crafts alkylation of thiophene with 3-methylcyclohex-1-en-1-yl carbocations generated in situ from alcohols or alkenes. Reaction conditions:
Comparative Analysis of Methods
| Method | Catalyst | Yield (%) | Temperature (°C) | Advantages | Limitations |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | 83 | 90–100 | High yield, scalability | Requires boronic acid derivatives |
| Nickel Hydride Coupling | NiCl₂/Bi-Ox | 70 | 25 | Enantioselective, mild conditions | Sensitive to oxygen and moisture |
| Base-Promoted Alkylation | K₂CO₃ | 65–75 | 80–120 | Low cost, simple setup | Long reaction times, moderate yields |
| Rhodium Trans-Bis-Silylation | RhCl(PPh₃)₃ | 68 | 110 | Stereospecific | High catalyst cost |
Mechanistic Insights and Optimization
Palladium-Catalyzed Pathways
In Suzuki-Miyaura coupling, oxidative addition of the aryl halide to Pd(0) forms a Pd(II) intermediate, which undergoes transmetalation with the boronic acid. Reductive elimination yields the coupled product. Key optimizations include:
Nickel-Mediated Stereochemical Control
Nickel hydride addition to internal olefins proceeds through a chair-like transition state, where the Bi-Ox ligand enforces facial selectivity. Deuterium labeling studies confirm hydride transfer occurs with >95% retention of configuration.
Industrial-Scale Considerations
For kilogram-scale production, the Suzuki-Miyaura method is preferred due to:
Q & A
Q. What are the common synthetic routes for synthesizing thiophene derivatives like 3-(3-Methylcyclohex-1-en-1-yl)thiophene?
- Methodological Answer : Thiophene derivatives are typically synthesized via cross-coupling reactions (e.g., Suzuki, Stille) or multicomponent reactions. For example:
-
Copper- or palladium-catalyzed C–C coupling : Efficient for constructing thienyl-bridged structures. Microwave-assisted synthesis reduces reaction times and improves yields .
-
Column chromatography purification : Used to isolate products after reactions in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base. Monitoring via thin-layer chromatography (TLC) ensures reaction completion .
-
Decarboxylation optimization : Using sodium hydride (NaH) in dimethylformamide (DMF) under heating minimizes side reactions in benzothiophene derivatives .
- Data Table : Key Reaction Parameters
| Method | Catalyst/Reagent | Solvent | Yield Optimization Strategy | Reference |
|---|---|---|---|---|
| Microwave C–C coupling | Pd/Cu | THF | Reduced reaction time (3 days → hours) | |
| Decarboxylation | NaH | DMF | Homogeneous heating at 60–80°C |
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer :
-
NMR (¹H/¹³C) : Assigns proton environments and carbon frameworks. For example, cyclohexenyl protons resonate at δ 5.5–6.0 ppm (olefinic region), while thiophene protons appear at δ 7.0–7.5 ppm .
-
Mass spectrometry : Confirms molecular weight (e.g., [M+H]⁺ peaks). Electron-impact ionization fragments thiophene rings, aiding structural validation .
-
UV-Vis spectroscopy : Identifies π→π* transitions (e.g., thiophene absorbs at ~250 nm) .
- Data Table : Spectroscopic Benchmarks
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 5.8 ppm (cyclohexenyl CH), δ 7.2 ppm (thiophene CH) | |
| UV-Vis | λ_max = 248 nm (thiophene π→π*) |
Advanced Research Questions
Q. How can computational methods resolve discrepancies between experimental and theoretical data for thiophene derivatives?
- Methodological Answer : Discrepancies in bond lengths or thermodynamic properties arise from approximations in computational models. Strategies include:
-
DFT vs. MP2 : MP2/6-311G** calculations better reproduce experimental C–S bond lengths (1.71 Å vs. 1.72 Å experimentally) compared to B3LYP .
-
Thermodynamic validation : Compare computed entropy (S°) and heat capacity (Cₚ°) with experimental gas-phase data (e.g., thiophene: S° = 276 J/mol·K, Cₚ° = 73 J/mol·K) .
- Data Table : Computational vs. Experimental Thermodynamics
| Property | Calculated (MP2/6-311G**) | Experimental | Error (%) | Reference |
|---|---|---|---|---|
| C–S bond length | 1.71 Å | 1.72 Å | 0.58 | |
| S° (thiophene) | 280 J/mol·K | 276 J/mol·K | 1.45 |
Q. What advanced electrochemical methods optimize conductive polymer deposition using thiophene derivatives?
- Methodological Answer :
-
Potential-controlled electropolymerization : Adjusting anodic limits (e.g., 0.8 V vs. Ag/AgCl) produces redox-active polythiophene films. Overoxidized films form at higher potentials (>1.2 V) .
-
Chiral layer deposition : Enantiopure helicene-thiophene derivatives generate CD-active films on ITO electrodes, validated via cyclic voltammetry and spectroelectrochemistry .
- Data Table : Electrochemical Parameters
| Parameter | Conductive Polymer | Overoxidized Polymer | Reference |
|---|---|---|---|
| Deposition Potential | 0.6–0.8 V (vs. Ag/AgCl) | >1.2 V | |
| Conductivity | 10⁻³ S/cm | Insulating |
Q. How do substituents on the thiophene ring influence catalytic activity in covalent organic frameworks (COFs)?
- Methodological Answer :
-
Sulfur active sites : DFT reveals thiophene’s –S atoms enhance oxygen reduction reaction (ORR) activity in COFs. The C–S–C moiety stabilizes intermediates via charge transfer .
-
Substituent effects : Methylcyclohexenyl groups increase hydrophobicity, improving stability in aqueous ORR conditions (pH 13) .
- Data Table : ORR Performance Metrics
| COF Type | Onset Potential (V vs. RHE) | Tafel Slope (mV/dec) | Reference |
|---|---|---|---|
| Thiophene-COF | 0.78 | 68 | |
| Control (non-S) | 0.65 | 92 |
Contradiction Analysis
Q. Why do different synthetic methods yield varying regioselectivity in thiophene derivatives?
- Methodological Answer : Competing pathways (e.g., steric vs. electronic control) explain discrepancies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
